molecular formula C16H9F3 B11859704 1-(2,3-Difluorophenyl)-5-fluoronaphthalene

1-(2,3-Difluorophenyl)-5-fluoronaphthalene

Cat. No.: B11859704
M. Wt: 258.24 g/mol
InChI Key: ZZZYIVVNBKHSBK-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-5-fluoronaphthalene is a fluorinated aromatic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorophenyl)-5-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)-5-fluoronaphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

1-(2,3-Difluorophenyl)-5-fluoronaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2,3-Difluorophenyl)-5-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Difluorophenyl)-5-fluoronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H9F3

Molecular Weight

258.24 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-5-fluoronaphthalene

InChI

InChI=1S/C16H9F3/c17-14-8-2-5-10-11(4-1-6-12(10)14)13-7-3-9-15(18)16(13)19/h1-9H

InChI Key

ZZZYIVVNBKHSBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=CC=C3)F)F

Origin of Product

United States

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